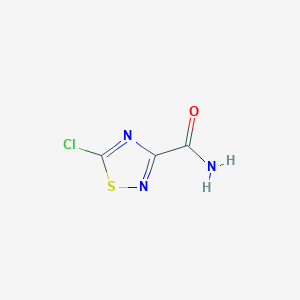
5-Chloro-1,2,4-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,4-thiadiazole-3-carboxamide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,4-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and amines in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of various substituted thiadiazoles.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, the compound’s antimicrobial activity may involve the disruption of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole Derivatives: Similar in structure but differ in the position of nitrogen atoms.
1,3,4-Thiadiazole Derivatives: Share the thiadiazole ring but have different substituents.
Benzothiazole Derivatives: Contain a benzene ring fused to a thiadiazole ring
Uniqueness
5-Chloro-1,2,4-thiadiazole-3-carboxamide is unique due to the presence of the chlorine atom and carboxamide group, which enhance its reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C3H2ClN3OS |
|---|---|
Molecular Weight |
163.59 g/mol |
IUPAC Name |
5-chloro-1,2,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C3H2ClN3OS/c4-3-6-2(1(5)8)7-9-3/h(H2,5,8) |
InChI Key |
WZXPNHAATQUANU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















